Dermadin
Description
Structure
3D Structure
Properties
CAS No. |
12698-52-1 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
[5-[(E)-2-carboxyethenyl]-6-oxabicyclo[3.1.0]hex-2-en-3-yl]-methanidylideneazanium |
InChI |
InChI=1S/C9H9NO3/c1-10-6-4-7-9(5-6,13-7)3-2-8(11)12/h1-4,7,10H,5H2,(H,11,12)/b3-2+ |
InChI Key |
NJVMOVQPTSVCHR-NSCUHMNNSA-N |
Isomeric SMILES |
[CH-]=[NH+]C1=CC2C(C1)(O2)/C=C/C(=O)O |
Canonical SMILES |
[CH-]=[NH+]C1=CC2C(C1)(O2)C=CC(=O)O |
Synonyms |
DERMADIN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dermadin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermadin, also known by its synonym U-21963, is an antibiotic compound produced by the fungus Trichoderma viride. First described in the 1960s, this molecule exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as a variety of fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It also details the experimental protocols for its production and characterization based on the foundational literature. While the precise mechanism of action has not been fully elucidated, this guide aims to consolidate the available knowledge to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a highly unsaturated monobasic acid. Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-5-(2-carboxyvinyl)-N-methanidylene-6-oxabicyclo[3.1.0]hex-2-en-3-aminium | [1] |
| Synonym | U-21963 | [1] |
| CAS Number | 12698-52-1 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.18 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Relatively insoluble in water; readily soluble in ethyl alcohol and acetone. | |
| Elemental Analysis | C, 60.33; H, 5.06; N, 7.82; O, 26.79 | [1] |
| SMILES Code | OC(/C=C/C12CC([NH+]=[CH-])=CC1O2)=O | [1] |
Biological Activity
This compound has demonstrated a wide spectrum of antimicrobial activity. The following table summarizes the reported in vitro activity against various microorganisms.
| Microorganism | Activity |
| Gram-positive Bacteria | Active |
| Gram-negative Bacteria | Active |
| Fungi | Active |
It is noteworthy that this compound is not cross-resistant with other commonly used antibiotics of its time. However, in vivo studies in mice showed no protection against Klebsiella pneumoniae, Streptococcus pyogenes, or Staphylococcus aureus when administered subcutaneously. This suggests potential limitations in its in vivo efficacy or pharmacokinetic properties that may warrant further investigation.
Signaling Pathways and Mechanism of Action
The precise molecular target and mechanism of action for this compound have not been definitively established in the available scientific literature. However, based on the general understanding of antibiotics produced by Trichoderma species, a putative mechanism can be proposed. Antibiotics from this fungal genus often exert their effects through antibiosis , a process involving the secretion of a variety of antimicrobial compounds and lytic enzymes. These molecules can disrupt the cell wall integrity of competing fungi and bacteria, leading to cell death.
Further research would be required to identify the specific cellular machinery targeted by this compound. A potential workflow for elucidating its mechanism of action is outlined in the diagram below.
Caption: A hypothetical workflow for investigating the mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery and characterization of this compound (U-21963).
Production of this compound by Fermentation
-
Inoculum Preparation: A spore preparation of Trichoderma viride is used to inoculate a seed medium containing glucose monohydrate (25 g/liter ) and Pharmamedia (25 g/liter ). The culture is incubated at 28°C for 48 hours.
-
Fermentation: The vegetative seed culture (5% v/v) is used to inoculate a fermentation medium consisting of liquid peptone, malt extract, and glucose monohydrate at a pre-sterilization pH of 6.8. To control foaming, 0.5 ml of lard oil is added per 100 ml of medium.
-
Incubation: The fermentation is carried out in 500-ml baffled Erlenmeyer flasks containing 100 ml of medium. The flasks are incubated at 25°C on a rotary shaker operating at 250 rpm.
Isolation and Purification of this compound
-
Extraction: The fermentation broth is filtered to remove the mycelium. The filtrate is then acidified and extracted with a suitable organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure.
-
Purification: Further purification is achieved through techniques such as chromatography on silica gel or other appropriate resins.
The overall workflow for the production and initial characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the production and characterization of this compound.
Conclusion
This compound is a broad-spectrum antibiotic with a unique chemical structure. While its initial discovery in the 1960s provided a foundation for understanding its basic properties, there is a notable absence of recent research to fully elucidate its mechanism of action and potential therapeutic applications. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers interested in revisiting this compound. Further investigation into its molecular targets, in vivo efficacy, and potential for chemical modification could unlock new avenues for the development of novel antimicrobial agents.
References
An In-depth Technical Guide to Dermadin (CAS 12698-52-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a compilation of publicly available data on Dermadin (CAS 12698-52-1). Significant gaps in the scientific literature exist regarding its detailed biological activity, mechanism of action, and experimental protocols. This document summarizes the available information and highlights areas where further research is needed.
Core Compound Information
This compound is an antibiotic compound identified by the CAS number 12698-52-1. It has been reported to be produced by the fungus Trichoderma viride and also by a strain of Streptomyces sp.[1][2] It is noted for its weak antibacterial activity against both gram-positive and gram-negative bacteria, as well as activity against mycobacterium.[2] Additionally, it has been observed to have an inhibitory effect on KB cells, a human oral cancer cell line.[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| CAS Number | 12698-52-1 | [3][4][5][6] |
| Molecular Formula | C9H9NO3 | [3][4][7] |
| Molecular Weight | 179.17 g/mol | [4][7] |
| IUPAC Name | (2E)-3-[3-(methylamino)-6-oxabicyclo[3.1.0]hex-3-en-1-yl]acrylic acid | [3] |
| Synonyms | Dermadine, U-21963 | [3][5] |
| Predicted LogP | 0.41510 | [3] |
| Predicted Vapor Pressure | 0.0±2.0 mmHg at 25°C | [3] |
| Predicted Refractive Index | 1.594 | [3] |
| Polar Surface Area | 61.86 Ų | [3] |
Biological Activity
This compound is primarily characterized as an antibiotic.[7] The available data on its biological activity is limited but suggests a broad, albeit weak, spectrum of action.
| Activity Type | Details | Source |
| Antibacterial | Weak activity against gram-positive and gram-negative bacteria. | [2] |
| Antimycobacterial | Weak activity against mycobacterium. | [2] |
| Anticancer | Inhibitory effect on KB cells. | [2] |
| Antibacterial (Quantitative) | A minimal inhibitory concentration (MIC) of 50-100 μg/mL has been reported. | [1] |
Experimental Protocols
A thorough search of the available scientific literature did not yield detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. The information is limited to general statements about its production by microbial fermentation.
Production: this compound is reported to be produced by strains of Trichoderma viride and Streptomyces sp. MJ7420NF5.[1][2]
Further research is required to uncover or develop standardized protocols for its study.
Mechanism of Action and Signaling Pathways
Currently, there is no available information in the public domain regarding the mechanism of action of this compound or any signaling pathways it may modulate. This represents a significant knowledge gap and a key area for future research. Understanding how this compound exerts its antibacterial and anticancer effects is crucial for any potential therapeutic development.
To illustrate a hypothetical workflow for investigating the mechanism of action, the following diagram is provided.
Caption: A generalized workflow for the discovery and mechanism of action studies of a novel antibiotic like this compound.
Conclusion and Future Directions
This compound (CAS 12698-52-1) is a microbial-derived compound with documented, albeit weak, antibacterial and anticancer properties. The currently available data is insufficient for a comprehensive understanding of its therapeutic potential.
Key areas for future research include:
-
Total Synthesis and Analog Development: A robust synthetic route would enable the production of larger quantities for study and the creation of more potent analogs.
-
Comprehensive Biological Profiling: Screening against a wider panel of bacterial and cancer cell lines is necessary to better define its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is critical.
-
Toxicology and Safety Assessment: In-depth studies are required to determine its safety profile.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound. The significant gaps in the existing data represent opportunities for novel research and discovery in the field of antibiotics and anticancer agents.
References
- 1. This compound丨 12698-52-1丨 Others-HuiDaCollection丨Dedicated to the establishment of a compound library of comprehensive intermediates and active ingredients [huidacollection.com]
- 2. trichoderma suppliers USA [americanchemicalsuppliers.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C9H9NO3 | CID 6450224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | 12698-52-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Analysis of Dermadin's Inhibitory Action on Aerobacter aerogenes
Notice to the Reader: A comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on the specific inhibitory mechanisms of Dermadin against Aerobacter aerogenes. While the antibiotic activity of this compound is noted, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways regarding its interaction with Aerobacter aerogenes are not extensively documented in the available research. This guide, therefore, synthesizes the existing foundational knowledge and outlines the probable mechanisms of action and experimental approaches based on established principles of antibiotic function and bacterial physiology.
Executive Summary
This compound is an antibiotic compound recognized for its antibacterial properties, including the inhibition of Aerobacter aerogenes (also known as Klebsiella aerogenes)[1][2]. This bacterium is a Gram-negative, opportunistic pathogen known for its role in nosocomial infections and its capacity to form biofilms, contributing to issues like slime production in industrial systems[1][3][4]. The inhibitory action of this compound is of significant interest to researchers in microbiology and drug development. This document provides a technical overview of the known information and inferred mechanisms of this compound's activity against A. aerogenes, alongside standardized experimental protocols relevant to such investigations.
Quantitative Data on Antibacterial Activity
Table 1: Template for Quantitative Antibacterial Activity of this compound against Aerobacter aerogenes
| Metric | Description | Expected Outcome for Effective Inhibition |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. | Low µg/mL value, indicating high potency. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibacterial agent required to kill a particular bacterium. | Value close to the MIC, suggesting bactericidal rather than bacteriostatic activity. |
| Zone of Inhibition (Kirby-Bauer Test) | The diameter of the area around an antibiotic disk on an agar plate where bacteria are unable to grow. | A large diameter (in mm), indicating significant susceptibility of the bacteria to the agent. |
| Time-Kill Assay | Measures the rate of bacterial killing over time in the presence of a specific concentration of an antibiotic. | A rapid reduction in viable bacterial count (CFU/mL) over a short period (e.g., 24 hours). |
| Biofilm Inhibition Concentration (BIC) | The lowest concentration of an antimicrobial agent required to inhibit the formation of a bacterial biofilm. | A concentration that effectively prevents biofilm formation, which may differ from the MIC for planktonic cells. |
Potential Mechanisms of Action and Affected Signaling Pathways
The precise signaling pathways in Aerobacter aerogenes targeted by this compound have not been elucidated in the available literature. However, based on the mechanisms of other antibiotics against Gram-negative bacteria, we can hypothesize several potential targets.
-
Cell Wall Synthesis Inhibition: A common target for antibiotics is the bacterial cell wall, which is essential for maintaining cell integrity[5]. In Gram-negative bacteria like A. aerogenes, this involves a thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes[6]. This compound may interfere with the enzymes responsible for peptidoglycan synthesis, leading to cell lysis.
-
Protein Synthesis Inhibition: Antibiotics can also target bacterial ribosomes, disrupting the translation of mRNA into proteins. This can halt essential cellular processes and lead to cell death.
-
DNA Replication and Repair Inhibition: Interference with DNA gyrase or other enzymes involved in DNA replication and repair is another established antibacterial mechanism.
-
Cell Membrane Disruption: Some antimicrobial agents can directly interact with and disrupt the integrity of the bacterial cell membrane, leading to the leakage of cytoplasmic contents and cell death.
-
Quorum Sensing Interference: Given that A. aerogenes is known to produce slime via biofilm formation, this compound might interfere with the quorum-sensing systems that regulate this process[1][7]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.
A potential workflow for investigating the mechanism of action is outlined below.
Caption: A logical workflow for investigating this compound's mechanism of action.
Below is a hypothetical signaling pathway for quorum sensing in a Gram-negative bacterium like A. aerogenes, which could be a potential target for this compound.
Caption: A potential quorum-sensing pathway inhibited by this compound.
Experimental Protocols
The following are standardized protocols that would be employed to generate the quantitative data and investigate the mechanism of action of this compound against Aerobacter aerogenes.
-
Preparation of Inoculum:
-
Culture A. aerogenes on a suitable agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC test.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.
-
-
Application of Antibiotic Disks:
-
Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 16-18 hours.
-
-
Measurement:
-
Measure the diameter of the zone of complete inhibition around the disk in millimeters.
-
This assay uses a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.
-
Bacterial Culture Preparation:
-
Grow A. aerogenes to the mid-logarithmic phase in a suitable broth.
-
Wash and resuspend the cells in a buffer (e.g., PBS) to a specific optical density.
-
-
Treatment and Staining:
-
Expose the bacterial suspension to different concentrations of this compound (e.g., 1x and 2x MIC).
-
Include a positive control (e.g., treatment with a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
At various time points, add propidium iodide to the suspensions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.
-
Conclusion and Future Directions
This compound is a known inhibitor of Aerobacter aerogenes, a bacterium of both clinical and industrial relevance. While the fundamental antibacterial activity is established, there is a clear need for detailed scientific investigation to quantify its efficacy and elucidate its mechanism of action. Future research should focus on:
-
Generating Quantitative Data: Performing standardized assays such as MIC, MBC, and time-kill studies to establish the potency of this compound.
-
Mechanism of Action Studies: Utilizing a combination of biochemical assays and 'omics' approaches (transcriptomics, proteomics) to identify the specific cellular processes and signaling pathways in A. aerogenes that are disrupted by this compound.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in relevant animal models of A. aerogenes infection.
-
Resistance Studies: Investigating the potential for A. aerogenes to develop resistance to this compound and the mechanisms underlying any observed resistance.
Such studies will be crucial for a comprehensive understanding of this compound's potential as a therapeutic or industrial antimicrobial agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Klebsiella aerogenes - Wikipedia [en.wikipedia.org]
- 3. bacteria enterobacter aerogenes: Topics by Science.gov [science.gov]
- 4. Enterobacter aerogenes and Enterobacter cloacae; versatile bacterial pathogens confronting antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]
- 6. Origin of diderm (Gram-negative) bacteria: antibiotic selection pressure rather than endosymbiosis likely led to the evolution of bacterial cells with two membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities | MDPI [mdpi.com]
Dermadin: A Technical Guide to an Enigmatic Antibiotic
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the available scientific information regarding the antibiotic Dermadin, also known as U-21963. While research on this compound dates back to the 1960s, this document collates the existing data on its solubility and stability, and where specific data is unavailable, provides generalized experimental protocols and logical frameworks that would be employed in the characterization of such a molecule.
Core Properties of this compound
This compound is an antibiotic produced by a strain of the fungus Trichoderma viride. It has demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as various fungi.
| Property | Value | Source |
| CAS Number | 12698-52-1 | MedKoo Biosciences, ChemicalBook |
| Chemical Formula | C₉H₉NO₃ | MedKoo Biosciences |
| Molecular Weight | 179.18 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
Solubility Profile
Table 2.1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Relatively insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethyl Alcohol | Readily soluble |
| Acetone | Readily soluble |
| Halogenated Hydrocarbons | Readily soluble |
Proposed Experimental Protocol for Quantitative Solubility Determination
To ascertain the quantitative solubility of this compound, a standardized experimental protocol such as the shake-flask method would be employed.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (analytical grade)
-
Shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume of each solvent in sealed flasks.
-
Equilibration: The flasks are agitated in a shaker incubator at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged at high speed to pellet the undissolved solid.
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is then quantified using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Workflow for quantitative solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its formulation, storage, and therapeutic application. While comprehensive stability data is scarce, some key information is available.
Table 3.1: Known Stability Characteristics of this compound
| Condition | Observation/Recommendation |
| Thermal Stability | Explosive decomposition at 97°C. |
| Short-Term Storage (Solid) | Dry, dark, and at 0 - 4°C for days to weeks.[1] |
| Long-Term Storage (Solid) | Dry, dark, and at -20°C for months to years.[1] |
| Shelf Life (Solid) | >3 years if stored properly.[1] |
| Shipping (Solid) | Stable for a few weeks at ambient temperature.[1] |
| Solution Storage (in DMSO) | 0 - 4°C for short term (days to weeks), or -20°C for long term (months).[1] |
Proposed Experimental Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify the degradation pathways and products of a drug substance, which is crucial for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Acid Hydrolysis: this compound solution is treated with an appropriate concentration of HCl and heated for a defined period.
-
Base Hydrolysis: this compound solution is treated with an appropriate concentration of NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: this compound solution is treated with H₂O₂.
-
Photolytic Degradation: Solid this compound and its solution are exposed to UV and visible light in a photostability chamber.
-
Thermal Degradation: Solid this compound is subjected to dry heat.
-
Sample Analysis: At specified time points, samples from each stress condition are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Hypothetical mechanism: Protein synthesis inhibition.
Conclusion and Future Directions
This compound (U-21963) represents an antibiotic with documented broad-spectrum activity, yet a significant lack of modern, quantitative data regarding its physicochemical properties and mechanism of action. The information available, primarily from its initial discovery and characterization, provides a foundational but incomplete picture.
For drug development professionals and researchers, further investigation into this compound would require a systematic re-evaluation of its properties using current analytical techniques. This would involve:
-
Quantitative solubility studies across a range of pharmaceutically relevant solvents and pH values.
-
Comprehensive stability testing under ICH guidelines to determine its degradation kinetics and byproducts.
-
Elucidation of its mechanism of action through molecular biology and biochemical assays to identify its cellular target.
Such studies would be essential to determine the viability of this compound as a potential therapeutic agent in an era of growing antibiotic resistance.
References
Dermadin: An Assessment of Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary: This document addresses the inquiry into the potential therapeutic applications of the compound known as Dermadin. Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there is no current evidence to support the therapeutic use of this compound in human or veterinary medicine. The available information indicates that this compound is an antibiotic with antibacterial properties primarily documented for industrial applications, specifically in controlling bacterial growth in paper mill systems. Consequently, the creation of a detailed technical guide on its therapeutic applications, including clinical data, experimental protocols, and signaling pathways, is not feasible at this time.
Introduction
The search for novel antimicrobial agents is a cornerstone of modern drug development. In this context, the compound "this compound" was investigated for its potential as a therapeutic agent. This guide was intended to provide an in-depth technical overview of its core therapeutic applications, molecular mechanisms, and relevant experimental data to inform the research and development community. However, the investigation has revealed a significant discrepancy between the initial query and the documented applications of this substance.
Findings on this compound
Initial searches identified this compound as an antibiotic. A key piece of information is a patent filed for an "Antibiotic this compound and a process for producing the same". Further investigation into the chemical entity, identified by CAS number 12698-52-1, reveals its documented use as an antibacterial agent to inhibit the growth of Aerobacter aerogenes, a slime-producing bacterium, in industrial settings such as paper mills.
No peer-reviewed studies, clinical trials, or preclinical data were found that would suggest any investigation into or establishment of a therapeutic window, pharmacokinetic profile, or efficacy in a biological system relevant to human or animal health. The absence of such data precludes any meaningful discussion of its therapeutic potential.
Distinction from Therapeutically Relevant Compounds
It is crucial to distinguish this compound from other similarly named but distinct compounds that do have therapeutic relevance. For instance, "Dermcidin" is a well-characterized antimicrobial peptide found in human sweat with demonstrated antibacterial and potential therapeutic properties. Similarly, "Delamanid" is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis. These compounds have distinct chemical structures and mechanisms of action from the substance identified as this compound.
Conclusion
The comprehensive search for information on the therapeutic applications of this compound has concluded that this compound is not a recognized therapeutic agent. Its documented use is confined to industrial antimicrobial applications. Therefore, the core requirements of this technical guide—summarizing quantitative therapeutic data, detailing clinical experimental protocols, and visualizing biological signaling pathways—cannot be fulfilled due to the complete lack of relevant information in the public domain.
For researchers and drug development professionals, it is recommended to focus resources on compounds with established or emerging preclinical and clinical data supporting their therapeutic potential. While the initial naming may have suggested a dermatological or antimicrobial application in medicine, the evidence strongly indicates that this compound is not a viable candidate for therapeutic development at this time.
Methodological & Application
Application Notes and Protocols for Dermadin (assumed to be Dermcidin) Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermcidin (DCD) is a unique anionic antimicrobial peptide constitutively expressed in human eccrine sweat glands and secreted into sweat. Following secretion, it undergoes proteolytic processing into several truncated peptides, with DCD-1L being one of the most studied forms. These peptides exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike many other antimicrobial peptides that are cationic, the anionic nature of Dermcidin and its derivatives suggests a distinct mechanism of action. This document provides detailed protocols for assessing the antibacterial activity of Dermcidin-derived peptides and summarizes available quantitative data.
Data Presentation
The antibacterial efficacy of Dermcidin and its derivatives is typically quantified by determining the minimal inhibitory concentration (MIC) or the 90% inhibitory concentration (IC90). The following tables summarize the reported activity against various bacterial strains.
Table 1: 90% Inhibitory Concentration (IC90) of Dermcidin-1L (DCD-1L) and its Derivatives
| Peptide | Escherichia coli (ATCC 25922) | Staphylococcus aureus (MSSA, ATCC 25923) | Staphylococcus aureus (MRSA, clinical isolate) | Staphylococcus epidermidis (ATCC 12228) |
| DCD-1L (anionic) | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL |
| SSL-25 (cationic) | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL |
| SSL-23 (cationic) | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL | < 50 µg/mL |
| LEK-45 (anionic) | > 180 µg/mL | > 180 µg/mL | > 180 µg/mL | > 180 µg/mL |
| SSL-29 (neutral) | > 180 µg/mL | > 180 µg/mL | > 180 µg/mL | > 180 µg/mL |
| Data sourced from studies performing colony forming unit (CFU) assays.[1] |
Table 2: Minimal Inhibitory Concentration (MIC) and Inhibitory Concentration (IC) of DCD-1L against Various Pathogens
| Pathogen | MIC/IC Value (µg/mL) | Reference |
| Escherichia coli | 1 | [2] |
| Enterococcus faecalis | 1 | [2] |
| Staphylococcus aureus | 1 | [2] |
| Candida albicans | 10 | [2] |
| Staphylococcus aureus (MRSA) | IC95: 30 | [3] |
| Staphylococcus aureus (MRSA) | 100% inhibition: 35 | [3] |
Experimental Protocols
Broth Microdilution Assay for Minimal Inhibitory Concentration (MIC) Determination
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Dermcidin-derived peptides.[4][5]
Materials:
-
Dermcidin peptide stock solution (e.g., in 0.01% acetic acid with 0.2% bovine serum albumin)[6]
-
Cation-adjusted Mueller-Hinton Broth (MHB-II)
-
Bacterial strains of interest
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile petri dishes and agar for colony counting (optional, for MBC determination)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB-II.
-
Incubate at 37°C for 16-18 hours with shaking.
-
Sub-culture by diluting 1:50 in fresh MHB-II and incubate for 3-4 hours at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5, corresponding to ~1-2 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in fresh MHB-II to achieve a final concentration of 5 x 10^5 CFU/mL for the assay.[4]
-
-
Peptide Dilution Series:
-
Prepare a serial two-fold dilution of the Dermcidin peptide stock solution in the appropriate diluent across the 96-well plate.
-
Typically, add 100 µL of MHB-II to all wells except the first column.
-
Add 200 µL of the highest peptide concentration to the first well and then perform serial 1:1 dilutions by transferring 100 µL to subsequent wells.
-
The final volume in each well before adding bacteria should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to each well containing the peptide dilutions.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (bacteria in MHB-II without peptide) and a sterility control well (MHB-II only).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth as observed with the naked eye.[4]
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Dermcidin peptide solution at various concentrations
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Plate Preparation:
-
Well Creation and Sample Addition:
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[7][8]
-
Carefully add a defined volume (e.g., 50-100 µL) of the Dermcidin peptide solution at a specific concentration into each well.[7]
-
Include a negative control (the solvent used to dissolve the peptide) and a positive control (a known antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Mandatory Visualization
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Signaling Pathway: Dermcidin's Mechanism of Action
Caption: Proposed mechanism of antibacterial action for Dermcidin-1L.
References
- 1. Naturally Processed Dermcidin-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-biofilm potencies of dermcidin-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth Microdilution Assay [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Dermadin Analogs in Microbiology: A Focus on Dermcidin and Dermaseptin
Initial Note on "Dermadin": The term "this compound" is associated with an antibiotic produced by Trichoderma viride with reported antibacterial activity, particularly against slime-producing bacteria in industrial settings. However, this compound is not widely available or extensively studied in contemporary microbiology research.[1] It is highly probable that inquiries regarding "this compound" in a research context are referring to the well-documented antimicrobial peptides: Dermcidin and Dermaseptin . This document will focus on these two classes of antimicrobial peptides, which are subjects of significant interest in the fields of microbiology and drug development.
Dermcidin: A Human Antimicrobial Peptide
Dermcidin (DCD) is an antimicrobial peptide constitutively expressed in human eccrine sweat glands and is also found in platelets.[2][3] It undergoes proteolytic processing to generate several active peptides, with DCD-1L being one of the most abundant and active forms.[2][4] Dermcidin exhibits a broad spectrum of activity against various bacteria, including the opportunistic pathogen Staphylococcus aureus.[2]
Mechanism of Action
Dermcidin's primary mechanism of action involves the disruption of bacterial cell membranes. Unlike many other antimicrobial peptides that are cationic, DCD-1L is anionic. Its interaction with the negatively charged bacterial phospholipids is facilitated by the presence of Zn(2+) ions, leading to the formation of oligomeric complexes that create ion channels in the membrane.[2][4] This channel formation results in membrane depolarization and ultimately leads to bacterial cell death.[2][4] While it causes membrane depolarization, some studies suggest it does not induce pore formation in the same manner as other peptides like LL-37 and may also inhibit macromolecular synthesis.[5]
Quantitative Antimicrobial Activity of Dermcidin
The antimicrobial efficacy of Dermcidin-derived peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Peptide | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| DCD-1L | Escherichia coli | 1 | - | [6] |
| DCD-1L | Enterococcus faecalis | 1 | - | [6] |
| DCD-1L | Staphylococcus aureus | 1 | - | [6] |
| DCD-1L | Candida albicans | 10 | - | [6] |
| DCD-1L | Acinetobacter baumannii (XDR) | 16 | 32 | [6] |
| DCD-1L | Acinetobacter baumannii (PDR) | 8 | 8 | [6] |
XDR: Extensively Drug-Resistant, PDR: Pandrug-Resistant
Dermaseptins: A Family of Amphibian Antimicrobial Peptides
Dermaseptins are a family of antimicrobial peptides isolated from the skin of frogs belonging to the Phyllomedusinae subfamily.[7] They are typically cationic and adopt an α-helical structure, which is crucial for their antimicrobial activity.[7] Dermaseptins exhibit a broad spectrum of activity against bacteria, fungi, and protozoa.[7]
Mechanism of Action
The primary mode of action for Dermaseptins is the disruption of the microbial cell membrane. Their cationic nature facilitates the initial electrostatic interaction with the negatively charged components of the bacterial membrane. Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores. The "toroidal pore" model is often proposed, where the peptides induce the lipid monolayers to bend continuously through the pore, thus disrupting the membrane integrity.[7] This leads to leakage of cellular contents and ultimately cell death.
Quantitative Antimicrobial Activity of Dermaseptins
The following table summarizes the MIC and MBC values for various Dermaseptin derivatives against different bacterial strains.
| Peptide | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Dermaseptin-AC | S. aureus | 2 µM | 2 µM | [2] |
| Dermaseptin-AC | E. faecalis | 2 µM | 2 µM | [2] |
| Dermaseptin-AC | MRSA | 2 µM | 2 µM | [2] |
| Dermaseptin-AC | E. coli | 2 µM | 2 µM | [2] |
| Dermaseptin-AC | P. aeruginosa | 4 µM | 8 µM | [2] |
| Dermaseptin-AC | K. pneumoniae | 2 µM | 8 µM | [2] |
| K4K20S4 | A. baumannii | 3.125 | 6.25 | [3] |
| K4S4(1-16) | A. baumannii | 12.5 | 12.5 | [3] |
| S4 (native) | A. baumannii | 12.5 | 25 | [3] |
| B2 (native) | A. baumannii | 12.5 | 25 | [3] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Peptides
This protocol is a modified version of the broth microdilution method, adapted for cationic antimicrobial peptides.[8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test antimicrobial peptide (Dermcidin or Dermaseptin derivative)
-
Bacterial strain of interest
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable solvent. Make serial dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to achieve concentrations that are 10 times the final desired concentrations.
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: Biofilm Inhibition Assay
This protocol assesses the ability of an antimicrobial peptide to prevent biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom polystyrene plates
-
Test antimicrobial peptide
-
Bacterial strain of interest
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol.
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the antimicrobial peptide at various concentrations (typically sub-MIC) to the wells.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the supernatant and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water.
-
Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.
References
- 1. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secrets of dermcidin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermcidin-derived peptides show a different mode of action than the cathelicidin LL-37 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anti-biofilm potencies of dermcidin-derived peptide DCD-1L against Acinetobacter baumannii: an in vivo wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for In Vitro Control of Biofilm Formation Using Daphnetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. These biofilms exhibit increased resistance to antimicrobial agents and host immune responses, posing significant challenges in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. Daphnetin, a natural coumarin derivative, has demonstrated promising activity in the inhibition and eradication of bacterial biofilms, particularly those formed by the opportunistic pathogen Pseudomonas aeruginosa.[1] This document provides detailed application notes and protocols for the in vitro evaluation of Daphnetin as a biofilm control agent.
Mechanism of Action
Daphnetin has been shown to interfere with key virulence factors and processes involved in P. aeruginosa biofilm formation. Its proposed mechanisms of action include the inhibition of pyocyanin production and the suppression of bacterial motility, both of which are crucial for biofilm development and maturation.[1] Pyocyanin is a virulence factor that contributes to oxidative stress and tissue damage, while motility is essential for the initial stages of surface attachment and microcolony formation.
Signaling Pathways
The formation of biofilms in Pseudomonas aeruginosa is a complex process regulated by intricate signaling networks, including quorum sensing (QS) and the cyclic di-GMP (c-di-GMP) signaling pathway. While the precise molecular targets of Daphnetin are still under investigation, its impact on virulence factor production and motility suggests potential interference with these key regulatory pathways. The QS system in P. aeruginosa controls the expression of numerous virulence factors and is essential for biofilm maturation.[2][3] The intracellular second messenger c-di-GMP plays a critical role in the transition from a planktonic to a biofilm lifestyle, with high levels of c-di-GMP promoting sessility and biofilm formation.[2][4]
Caption: Proposed mechanism of Daphnetin's anti-biofilm activity.
Quantitative Data
The following tables summarize the reported in vitro efficacy of Daphnetin against Pseudomonas aeruginosa biofilm formation.
Table 1: Inhibition of P. aeruginosa Biofilm Formation by Daphnetin
| Daphnetin Concentration (mg/mL) | Biofilm Formation Inhibition (%) | Reference |
| 0.445 | Significant inhibition observed | [1] |
| 0.890 | Concentration-dependent increase in inhibition | [1] |
| 1.781 | Strong inhibition | [1] |
Table 2: Eradication of Pre-formed P. aeruginosa Biofilms by Daphnetin
| Daphnetin Concentration (mg/mL) | Biofilm Eradication | Reference |
| < 0.89 | No significant effect | [1] |
| 0.89 | Significant eradication observed | [1] |
| 1.781 | Concentration-dependent increase in eradication | [1] |
Table 3: Effect of Daphnetin on P. aeruginosa Planktonic Growth
| Daphnetin Concentration (mg/mL) | Effect on Planktonic Growth | Reference |
| < 1.781 | No significant inhibition | [1] |
| 1.781 | Inhibition of bacterial growth observed | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm properties of Daphnetin are provided below.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to determine the ability of Daphnetin to prevent the formation of biofilms.
Caption: Workflow for the biofilm inhibition assay.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Daphnetin stock solution (in DMSO)
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture P. aeruginosa in LB broth overnight at 37°C with agitation. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.05.
-
Plate Setup: Add 100 µL of sterile LB broth to each well of a 96-well plate. Add serial dilutions of the Daphnetin stock solution to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well.
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.
-
Washing: Gently discard the culture medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Biofilm Eradication Assay
This protocol assesses the ability of Daphnetin to disrupt pre-formed biofilms.
Procedure:
-
Biofilm Formation: Follow steps 1-4 of the Biofilm Inhibition Assay protocol, but without the addition of Daphnetin.
-
Washing: After 24 hours of incubation, gently discard the culture medium and wash the wells twice with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of fresh LB broth containing various concentrations of Daphnetin to the wells with the pre-formed biofilms. Include appropriate controls.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Follow steps 5-9 of the Biofilm Inhibition Assay protocol to quantify the remaining biofilm.
Protocol 3: Motility Assay (Swarming)
This assay evaluates the effect of Daphnetin on the swarming motility of P. aeruginosa.
Materials:
-
Swarm agar plates (e.g., LB with 0.5% agar)
-
Daphnetin
Procedure:
-
Plate Preparation: Prepare swarm agar plates containing different concentrations of Daphnetin.
-
Inoculation: Inoculate the center of each plate with 2 µL of an overnight culture of P. aeruginosa.
-
Incubation: Incubate the plates upright at 37°C for 16-24 hours.
-
Analysis: Measure the diameter of the swarm zone. A reduction in the swarm diameter in the presence of Daphnetin indicates an inhibitory effect on motility.
Conclusion
Daphnetin presents a promising natural compound for the control of P. aeruginosa biofilms. The provided protocols offer a standardized framework for the in vitro evaluation of its anti-biofilm efficacy. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in combination therapies and in vivo models. These application notes serve as a valuable resource for researchers and drug development professionals working to combat the challenges of biofilm-associated infections.
References
Industrial applications of Dermadin in scientific studies
Following a comprehensive search of scientific literature and industrial databases, no specific information, studies, or applications related to a substance identified as "Dermadin" could be located. The term did not yield any relevant results for industrial applications, signaling pathways, or experimental protocols as requested.
The search for "this compound" and its potential applications in scientific studies did not return any specific data. The search results provided general information on dermatology, drug development processes, and the use of nanomaterials in medicine.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] These results, while informative about the broader field, do not contain any mention of "this compound."
It is possible that "this compound" is a highly specialized, newly developed, or proprietary substance not yet widely documented in publicly accessible scientific literature. It could also be a potential misspelling of another compound.
Without any specific scientific data, experimental protocols, or established signaling pathways for "this compound," it is not possible to generate the detailed application notes, quantitative data tables, and Graphviz diagrams as per the user's request.
To proceed with this request, a valid scientific subject with available research data is required. If "this compound" is a specific product or a substance known by another name, providing that information would be necessary to conduct a fruitful search and generate the requested content.
References
- 1. mdpi.com [mdpi.com]
- 2. A systematic literature review of the human skin microbiome as biomarker for dermatological drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges encountered in dermatologic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Clinical Pharmacology and Model-Informed Drug Development | Parexel [parexel.com]
- 5. The Medicine Maker | The Role of Data in Drug Development [themedicinemaker.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tannins: Prospectives and Actual Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanomedicine: Application Areas and Development Prospects [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dermadin and its Analogs' Effects on Gram-Positive vs. Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Among the promising candidates are naturally occurring antimicrobial peptides (AMPs) and their synthetic derivatives. This document provides detailed application notes and protocols on a class of such molecules, focusing on their differential effects on gram-positive and gram-negative bacteria. While the term "Dermadin" has been associated with antibiotic compounds from Trichoderma species, the most extensively studied and characterized antimicrobial peptides with similar nomenclature are Dermcidin and Dermaseptin.[1][2][3][4] This document will focus on these two well-researched peptides and their derivatives, providing quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Dermcidin is a human antimicrobial peptide constitutively expressed in sweat glands, playing a role in the innate immune defense of the skin.[5][6][7] In contrast, Dermaseptins are a family of antimicrobial peptides isolated from the skin of Phyllomedusa frogs.[8] Both peptide families have demonstrated broad-spectrum activity against a range of bacteria, fungi, and other microorganisms. Understanding their differential efficacy against gram-positive and gram-negative bacteria is crucial for their potential development as therapeutic agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of Dermcidin and Dermaseptin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various Dermcidin and Dermaseptin derivatives against a panel of gram-positive and gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Dermcidin-Derived Peptides
| Peptide | Target Microorganism | Gram Type | MIC (µg/mL) | Reference |
| DCD-1L (anionic) | Staphylococcus aureus | Gram-Positive | 10 - 20 | [7] |
| DCD-1L (anionic) | Staphylococcus epidermidis | Gram-Positive | 5 - 10 | [7] |
| DCD-1L (anionic) | Escherichia coli | Gram-Negative | > 40 | [7] |
| DCD-1L (anionic) | Pseudomonas aeruginosa | Gram-Negative | > 40 | [7] |
| SSL-25 (cationic) | Staphylococcus aureus | Gram-Positive | 5 - 10 | [7] |
| SSL-25 (cationic) | Escherichia coli | Gram-Negative | 20 - 40 | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Dermaseptin S4 Derivatives
| Peptide | Target Microorganism | Gram Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| K₄K₂₀-S4 | Staphylococcus aureus | Gram-Positive | 2 | 4 | [9] |
| K₄K₂₀-S4 | Pseudomonas aeruginosa | Gram-Negative | 2 | 4 | [9] |
| K₄K₂₀-S4 | Escherichia coli | Gram-Negative | 4 | 8 | [9] |
| K₄-S4(1-16) | Staphylococcus aureus | Gram-Positive | 4 | 4 | [9] |
| K₄-S4(1-16) | Pseudomonas aeruginosa | Gram-Negative | 2 | 4 | [9] |
| K₄-S4(1-16) | Escherichia coli | Gram-Negative | 2 | 4 | [9] |
| K₄-S4(1-13) | Staphylococcus aureus | Gram-Positive | 8 | 8 | [9] |
| K₄-S4(1-13) | Pseudomonas aeruginosa | Gram-Negative | 4 | 8 | [9] |
| K₄-S4(1-13) | Escherichia coli | Gram-Negative | 4 | 8 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of an antimicrobial peptide against a bacterial strain.[10][11][12][13]
Materials:
-
Antimicrobial peptide (e.g., Dermcidin or Dermaseptin derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile deionized water
Procedure:
-
Preparation of Peptide Stock Solution:
-
Dissolve the antimicrobial peptide in sterile deionized water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare a working stock by diluting the concentrated stock in 0.01% acetic acid with 0.2% BSA. This helps to prevent the peptide from sticking to plastic surfaces.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of the Peptide:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the peptide working stock with MHB. Typically, this is done by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the peptide working stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with no peptide (growth control).
-
Well 12 should contain 100 µL of MHB with no bacteria (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentration of bacteria in each well will be approximately 2.5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify bacterial growth.
-
Protocol 2: Radial Diffusion Assay (RDA)
This protocol describes a method to assess the antimicrobial activity of a peptide by measuring the zone of growth inhibition in an agar matrix.[14][15][16]
Materials:
-
Antimicrobial peptide
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Agarose
-
Tryptone
-
Sterile petri dishes
-
Sterile pipette tips or a well punch
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow an overnight culture of the test bacterium in MHB at 37°C.
-
Dilute the overnight culture 1:100 in fresh MHB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with 10 mM sodium phosphate buffer, and resuspend in the same buffer to a final concentration of approximately 4 x 10⁶ CFU/mL.
-
-
Preparation of Agar Plates:
-
Prepare a low-nutrient agar by autoclaving a solution of 1% agarose and 0.03% (w/v) Tryptone in deionized water.
-
Cool the agar to approximately 45°C.
-
Add the prepared bacterial suspension to the molten agar to a final concentration of ~4 x 10⁵ CFU/mL.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
-
Application of Peptide and Incubation:
-
Create small wells (2-3 mm in diameter) in the solidified agar using a sterile pipette tip or a well punch.
-
Prepare serial dilutions of the antimicrobial peptide.
-
Add a small, defined volume (e.g., 5 µL) of each peptide dilution to a separate well.
-
Include a positive control (e.g., a known antibiotic) and a negative control (the peptide solvent).
-
Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
-
-
Overlay and Final Incubation:
-
Prepare an overlay agar containing 2% (w/v) MHB and 1% agarose in deionized water and cool to 45°C.
-
Pour a layer of the overlay agar onto the initial agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, clear zones of no bacterial growth will be visible around the wells containing active peptide concentrations.
-
Measure the diameter of the clear zones. The size of the zone is proportional to the antimicrobial activity of the peptide at that concentration.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both Dermcidin and Dermaseptin involves the disruption of the bacterial cell membrane. This direct physical mechanism often bypasses classical intracellular signaling pathways that are targets for traditional antibiotics, which may contribute to a lower propensity for resistance development.
Dermcidin: Zn²⁺-Dependent Ion Channel Formation
Dermcidin's mechanism is unique in that it involves the formation of ion channels in the bacterial membrane in a zinc-dependent manner.[6] This leads to membrane depolarization and ultimately cell death.
Caption: Mechanism of Dermcidin action on the bacterial membrane.
Dermaseptin: Membrane Permeabilization
Dermaseptins are cationic peptides that interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and leakage of cellular contents.
Caption: Mechanism of Dermaseptin-induced membrane permeabilization.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. publishatcj.com [publishatcj.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea [mdpi.com]
- 4. Trichoderma: The “Secrets” of a Multitalented Biocontrol Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multiple Facets of Dermcidin in Cell Survival and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The secrets of dermcidin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally Processed Dermcidin-Derived Peptides Do Not Permeabilize Bacterial Membranes and Kill Microorganisms Irrespective of Their Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 2.8. Radial Diffusion Assay [bio-protocol.org]
- 15. Antimicrobial Radial Diffusion Assay. [bio-protocol.org]
- 16. Designer Assays for Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of Dermatan Sulfate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
Introduction
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dermatan Sulfate (DS) in biological samples, specifically cerebrospinal fluid (CSF). Dermatan sulfate is a glycosaminoglycan that can serve as a critical biomarker for certain metabolic disorders, such as Mucopolysaccharidosis II (MPS II).[1] The accurate quantification of DS is essential for disease monitoring and evaluating therapeutic responses.[1]
The presented method utilizes an ion-pairing LC-MS/MS analysis of disaccharides derived from the enzymatic digestion of DS.[1] This approach offers high specificity and sensitivity, enabling the reliable measurement of DS levels in complex biological matrices.[1][2]
Experimental Workflow
The overall experimental workflow consists of sample preparation involving enzymatic digestion, followed by LC-MS/MS analysis.
Caption: High-level workflow for the LC-MS/MS analysis of Dermatan Sulfate.
Detailed Protocols
Sample Preparation: Enzymatic Digestion
This protocol outlines the enzymatic digestion of Dermatan Sulfate in cerebrospinal fluid (CSF) samples to yield disaccharides suitable for LC-MS/MS analysis.
Materials:
-
CSF samples
-
Chondroitinase B enzyme solution
-
Ammonium acetate buffer
-
Protein precipitation agent (e.g., Acetonitrile)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Thaw CSF samples on ice.
-
In a microcentrifuge tube, combine 50 µL of CSF with an appropriate volume of ammonium acetate buffer.
-
Add a standardized amount of Chondroitinase B enzyme to initiate the digestion.
-
Incubate the mixture at 37°C for a specified duration (e.g., 4 hours) to ensure complete digestion of Dermatan Sulfate.
-
Stop the enzymatic reaction by adding a protein precipitation agent, such as acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the digested disaccharides for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of the Dermatan Sulfate-derived disaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 10 mM Tributylamine) and an acidifier (e.g., 15 mM Acetic Acid) |
| Mobile Phase B | Methanol with the same concentration of ion-pairing agent and acidifier |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | A suitable gradient to resolve the target analytes from matrix interferences. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Specific precursor-to-product ion transitions for the Dermatan Sulfate-derived disaccharides and internal standards. |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Dermatan Sulfate.
| Parameter | Value | Reference |
| Linear Range | 20.0 - 4000 ng/mL | [1] |
| Accuracy | Within ±20% | [1] |
| Precision (%CV) | ≤20% | [1] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL | [1] |
| Matrix | Artificial Cerebrospinal Fluid (for calibration) | [1] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the presence of a metabolic disorder (MPS II) and the resulting elevation of the biomarker (Dermatan Sulfate), which is quantified by the described analytical method.
Caption: Logical flow from disease state to biomarker quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Dermatan Sulfate in cerebrospinal fluid. This method is suitable for clinical research and therapeutic monitoring where accurate measurement of this biomarker is crucial. The detailed protocols and performance characteristics presented in this application note can be adapted for the analysis of Dermatan Sulfate in other biological matrices, with appropriate validation.
References
Troubleshooting & Optimization
Dermadin degradation pathways and stability issues
Welcome to the Technical Support Center for Dermadin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues that may be encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis. The extent of degradation via each pathway is highly dependent on the formulation and storage conditions.
-
Hydrolysis: Degradation due to reaction with water. This can be influenced by the pH of the formulation.
-
Oxidation: Degradation due to reaction with oxygen. This can be catalyzed by the presence of metal ions or exposure to light.
-
Photolysis: Degradation due to exposure to light, particularly UV radiation.
Q2: What are the signs of this compound degradation in my formulation?
A2: Visual signs of degradation can include a change in color, precipitation, or a change in viscosity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques to assess the stability of this compound in your formulation.
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, it is recommended to:
-
Protect formulations from light by using amber-colored containers or by working in a dark environment.
-
Control the pH of the formulation with an appropriate buffer system.
-
Store formulations at the recommended temperature and protect from freezing or high temperatures.
-
Consider the use of antioxidants or chelating agents in the formulation to prevent oxidative degradation.[1]
Q4: What analytical methods are suitable for detecting this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for separating and quantifying this compound and its degradation products.[2][3] These techniques allow for the establishment of a stability-indicating method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of this compound potency in the formulation. | Degradation due to hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies to identify the primary degradation pathway. Adjust formulation pH, add antioxidants, or protect from light accordingly. |
| Change in the physical appearance of the formulation (e.g., color, consistency). | Chemical degradation of this compound or excipients; microbial contamination. | Analyze the formulation using HPLC to identify degradation products. Perform microbial limit testing. Review the compatibility of all excipients.[4] |
| Poor reproducibility of experimental results. | Inconsistent storage and handling of the this compound stock solutions or formulations. | Establish and strictly follow a standard operating procedure (SOP) for the preparation, handling, and storage of all this compound-containing materials. |
| Presence of unknown peaks in the chromatogram. | Formation of degradation products. | Perform peak isolation and identification using techniques like LC-MS/MS and NMR to characterize the structure of the degradation products.[5] |
Stability Data
The stability of this compound is significantly influenced by pH, temperature, and light. The following tables summarize the expected degradation under various stress conditions.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Storage Duration (days) | This compound Remaining (%) | Major Degradation Products |
| 3 | 40 | 30 | 95 | Hydrolysis Product A |
| 5 | 40 | 30 | 85 | Hydrolysis Product A |
| 7 | 40 | 30 | 70 | Hydrolysis Product B |
| 9 | 40 | 30 | 50 | Hydrolysis Product B |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Storage Duration (days) | This compound Remaining (%) | Major Degradation Products |
| 25 | 7 | 30 | 90 | Hydrolysis Product B |
| 40 | 7 | 30 | 70 | Hydrolysis Product B |
| 60 | 7 | 30 | 40 | Hydrolysis Product B, Oxidative Product C |
Table 3: Effect of Light on this compound Stability
| Light Condition | Temperature (°C) | Storage Duration (hours) | This compound Remaining (%) | Major Degradation Products |
| Dark Control | 25 | 24 | 98 | - |
| UV Light (254 nm) | 25 | 24 | 60 | Photolytic Product D |
| White Light | 25 | 24 | 85 | Photolytic Product D |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 80°C for 2 hours.[5]
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 80°C for 2 hours.[5]
-
Oxidative Degradation: Add 3% H2O2 to the this compound solution and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and white light for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). Adjust the gradient profile and pH of the aqueous buffer to achieve optimal separation.
-
Detector Wavelength Selection: Determine the wavelength of maximum absorbance for this compound and its degradation products using a photodiode array (PDA) detector.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.
Signaling Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dermadin Concentration for Bacterial Inhibition
Welcome to the technical support center for Dermadin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for effective bacterial inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For short-term storage (days to weeks), it is recommended to store the solution at 0-4°C. For long-term storage (months to years), the solution should be stored at -20°C. It is crucial to store the compound in a dry, dark environment to prevent degradation.[1]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound has been noted for its antibacterial activity, particularly for inhibiting the growth of Aerobacter aerogenes, which is known to produce slime in industrial systems.[1] However, a comprehensive antibacterial spectrum against a wide range of clinically relevant bacteria is not well-documented in publicly available literature. It is recommended to perform susceptibility testing against your specific bacterial strains of interest.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration, known as the Minimum Inhibitory Concentration (MIC), is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] A common method to determine the MIC is the broth microdilution assay. This involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well plate and then inoculating with a standardized bacterial suspension.[2][3]
Q4: Can this compound be used in combination with other antibiotics?
A4: The synergistic or antagonistic effects of this compound with other antibiotics have not been extensively reported. To investigate potential combination effects, a checkerboard assay can be performed. This method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, to determine if the combination is more effective than the individual agents.
Troubleshooting Guides
This section addresses common problems encountered during bacterial inhibition experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No bacterial inhibition observed at any concentration. | 1. Inactive this compound: The compound may have degraded due to improper storage (exposure to light, moisture, or incorrect temperature).[4] 2. Resistant bacterial strain: The target bacterium may be inherently resistant to this compound. 3. Incorrect concentration: Errors in calculating or preparing the this compound dilutions. 4. High inoculum density: The number of bacteria used for inoculation may be too high for the tested concentrations of this compound to be effective. | 1. Verify storage conditions: Ensure this compound is stored as recommended (dry, dark, at 0-4°C for short-term or -20°C for long-term).[1] Prepare fresh stock solutions. 2. Use a control sensitive strain: Test this compound against a bacterial strain known to be susceptible to other antibiotics to confirm the compound's activity. 3. Recalculate and reprepare dilutions: Double-check all calculations and ensure accurate pipetting. 4. Standardize inoculum: Adjust the bacterial suspension to the recommended optical density (e.g., 0.5 McFarland standard) to ensure a consistent and appropriate inoculum size.[5] |
| Inconsistent results between replicate experiments. | 1. Variability in inoculum preparation: Inconsistent bacterial density between experiments. 2. Inconsistent incubation conditions: Fluctuations in temperature or incubation time. 3. Pipetting errors: Inaccurate dispensing of this compound, media, or bacterial culture. | 1. Standardize inoculum preparation: Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density (OD) before each experiment.[2] 2. Ensure consistent incubation: Use a calibrated incubator and maintain a consistent incubation period for all experiments. 3. Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. Use proper pipetting techniques to avoid errors. |
| Contamination in the control wells. | 1. Non-sterile technique: Contamination introduced during the preparation of media, this compound solutions, or inoculation. 2. Contaminated reagents or media: The growth medium or other reagents may be contaminated. | 1. Use aseptic technique: Perform all steps in a sterile environment (e.g., a laminar flow hood). Use sterile pipette tips, tubes, and plates. 2. Check sterility of reagents: Before use, incubate a sample of the media and other reagents to check for any pre-existing contamination. |
| Growth observed in the sterility control well. | 1. Contaminated media or 96-well plate: The growth medium or the microtiter plate was not sterile. | 1. Use fresh, sterile supplies: Autoclave media properly and use sterile, individually wrapped 96-well plates. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette and tips
-
Incubator
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a working solution of this compound in MHB at twice the highest concentration to be tested.
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure the OD₆₀₀.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting No Inhibition.
References
Troubleshooting Dermadin insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Dermadin in aqueous solutions.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
-
Question: I am trying to dissolve this compound in my aqueous experimental buffer (e.g., PBS, Tris), but it is not dissolving completely, or it is precipitating out over time. What can I do?
-
Answer: The insolubility of this compound in neutral aqueous buffers is a common challenge. Several strategies can be employed to improve its solubility. The appropriate method will depend on the specific requirements of your experiment. Below is a step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There is limited publicly available data on the aqueous solubility of this compound. Based on its chemical structure, it is predicted to have low solubility in neutral aqueous solutions. The table below provides hypothetical solubility data to illustrate the effects of different conditions.
Q2: Can I use DMSO to dissolve this compound and then dilute it into my aqueous buffer?
A2: Yes, this is a common practice. This compound is generally soluble in organic solvents like DMSO. However, be aware that adding a DMSO stock solution to an aqueous buffer can still lead to precipitation if the final DMSO concentration is too low to maintain solubility. It is crucial to determine the maximum tolerable final DMSO concentration in your assay that does not cause this compound to precipitate. We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it serially in your aqueous buffer to determine the solubility limit.
Q3: Will changing the temperature of my solution help to dissolve this compound?
A3: Increasing the temperature can sometimes improve the solubility of a compound. However, this effect may be limited for this compound in aqueous solutions, and the compound may precipitate out again as the solution cools to room temperature. Furthermore, prolonged exposure to high temperatures could degrade the compound. If you use heat to aid dissolution, ensure you assess the stability of this compound under those conditions.
Q4: Are there any known incompatibilities of this compound with common buffer components?
A4: There are no specifically documented incompatibilities for this compound. However, as with any experimental compound, it is good practice to test for interactions with your specific buffer system, especially if it contains high concentrations of salts or other additives.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound solubility under various conditions. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| Water (pH 7.0) | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| DMSO | 25 | > 50,000 |
| Ethanol | 25 | ~1,000 |
Table 2: Hypothetical Solubility of this compound in Aqueous Solutions with Co-solvents and Additives
| Aqueous System | Additive/Co-solvent | Concentration | Hypothetical Solubility (µg/mL) |
| Water | pH adjusted to 3.0 | - | ~10 |
| Water | pH adjusted to 9.0 | - | ~15 |
| PBS (pH 7.4) | DMSO | 1% (v/v) | ~25 |
| PBS (pH 7.4) | Ethanol | 5% (v/v) | ~30 |
| Water | Tween® 80 | 0.1% (w/v) | ~50 |
| Water | β-Cyclodextrin | 10 mM | ~75 |
Experimental Protocols
Protocol 1: Determining this compound Solubility using pH Modification
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., pH 3, 5, 7, 9).
-
Add this compound: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Screening for Effective Co-solvents
-
Prepare Co-solvent Mixtures: Prepare a range of concentrations (e.g., 1%, 5%, 10% v/v) of various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) in your primary aqueous buffer.
-
Add this compound: Add an excess amount of this compound powder to each co-solvent mixture.
-
Equilibrate, Separate, and Quantify: Follow steps 3-5 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.
Hypothetical Signaling Pathway
This compound is described as an antibiotic.[1] Many antibiotics function by disrupting key bacterial signaling pathways. A common target is the quorum sensing (QS) system, which bacteria use to coordinate gene expression with population density.[2] The diagram below illustrates a hypothetical mechanism where this compound inhibits a bacterial quorum sensing pathway, leading to the downregulation of virulence factor expression and biofilm formation.[3][4]
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound.
References
How to prevent Dermadin precipitation in media
Welcome to the technical support center for Dermadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent this compound precipitation in media and ensure successful experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Q1: My this compound is precipitating out of the cell culture media. What are the common causes and how can I prevent this?
A1: this compound precipitation in cell culture media can be triggered by several factors, including its physicochemical properties, the composition of the media, and handling procedures.[1] Common causes include the insolubility of the drug in co-solvents, drug-excipient interactions, sudden changes in pH, and incompatibility with surfactants.[1] Here is a step-by-step guide to troubleshoot and prevent precipitation:
-
Optimize the Solvent System: For many poorly water-soluble drugs, a co-solvent system is necessary to increase solubility.[2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3][4] It is crucial to determine the optimal co-solvent and its concentration. However, be mindful that high concentrations of organic solvents can be toxic to cells.[3] The final concentration of DMSO in the culture medium should generally not exceed 0.1%.[5]
-
Adjust the pH of the Medium: The solubility of many drugs is highly dependent on pH.[6] For weakly basic drugs, a lower pH generally increases solubility, while weakly acidic drugs are more soluble at a higher pH.[7] You can try adjusting the pH of your culture medium slightly to see if it improves this compound's solubility. However, ensure the final pH remains within the optimal range for your specific cell line.
-
Control the Temperature: Temperature shifts can cause components to fall out of solution.[8] When preparing your this compound solution, ensure that all components are at a consistent temperature. Avoid repeated freeze-thaw cycles of your stock solutions, as this can promote precipitation.[8]
-
Proper Mixing Technique: The way you add this compound to the media is critical. Instead of adding the concentrated this compound stock directly to the full volume of media, try adding the media drop-wise to the this compound stock solution while vortexing.[9] This gradual dilution can prevent the drug from crashing out of solution.
-
Consider the Role of Serum: Serum proteins, such as albumin, can bind to drugs and help keep them in solution.[9][10] If you are using a serum-free medium, you might experience more precipitation issues with hydrophobic compounds. If your experimental design allows, the inclusion of serum could mitigate precipitation.
-
Use of Solubilizing Agents: Surfactants and cyclodextrins can be used to enhance the solubility of poorly soluble drugs.[3][4] These agents can form micelles or inclusion complexes that encapsulate the drug and increase its apparent solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe this compound precipitation?
A1: The first step is to visually inspect the precipitate under a microscope. This can help you determine if it is your compound or a component of the cell culture medium. Drug precipitates often appear as crystalline or amorphous structures, while media components might have a different appearance. You should also rule out microbial contamination, which can cause turbidity in the culture.[8]
Q2: How do I prepare a stock solution of this compound to minimize precipitation upon dilution?
A2: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[11] When diluting the stock solution into your aqueous culture medium, it is important to do so gradually. A common technique is to add the culture medium drop-wise to the vortexing stock solution to prevent the compound from precipitating.[9]
Q3: Can the presence of serum in the media affect this compound's solubility?
A3: Yes, serum components, particularly albumin, can bind to hydrophobic drugs and increase their solubility in aqueous solutions.[9][10][12] If you are observing precipitation in serum-free media, the absence of these proteins could be a contributing factor.
Q4: Are there any additives I can use to prevent this compound precipitation?
A4: Yes, you can explore the use of solubilizing agents. Surfactants can be used to incorporate the drug into micelles, and cyclodextrins can form inclusion complexes to enhance solubility.[4] The choice of additive will depend on the specific properties of this compound and the tolerance of your cell line.
Q5: Could the pH of my culture medium be causing the precipitation?
A5: It is possible. The solubility of many drugs is pH-dependent.[6] Weakly acidic or basic compounds will have different solubilities at different pH values.[7] You can perform a simple experiment to test the solubility of this compound in buffers of varying pH to determine its pH-solubility profile.
Quantitative Data Summary
Since "this compound" is a proprietary compound, the following table provides hypothetical data for a generic poorly soluble drug to illustrate how different conditions can affect its solubility.
| Condition | Parameter | Value | Solubility (µg/mL) |
| Solvent | DMSO | 1% (v/v) in PBS | 50 |
| Ethanol | 1% (v/v) in PBS | 35 | |
| PEG400 | 1% (v/v) in PBS | 42 | |
| pH | Phosphate Buffer | 6.5 | 25 |
| Phosphate Buffer | 7.4 | 48 | |
| Phosphate Buffer | 8.0 | 65 | |
| Temperature | Storage | 4°C | 15 |
| Incubation | 37°C | 55 |
Experimental Protocols
Protocol: Determining the pH-Solubility Profile of this compound
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 8.5 (e.g., citrate, phosphate, and borate buffers).
-
Prepare this compound Slurry: Add an excess amount of this compound powder to each buffer in separate vials to create a saturated solution.
-
Equilibrate: Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the vials to pellet the undissolved this compound.
-
Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (concentration) as a function of pH to visualize the pH-solubility profile.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving this compound precipitation in cell culture media.
Caption: Key factors that influence the solubility of this compound in cell culture media.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. industrialpharmacist.com [industrialpharmacist.com]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Dermcidin in Experiments
Welcome to the technical support center for researchers working with Dermcidin (DCD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: My Dermcidin peptide shows lower than expected antimicrobial activity. What are the possible reasons?
A1: Several factors can influence Dermcidin's activity. Firstly, ensure the peptide is correctly folded and stored. DCD's activity is often enhanced in the presence of divalent cations like zinc (Zn²⁺), which stabilize its oligomeric channel-forming structure.[1][2][3] The pH and salt concentration of your assay buffer are also critical; DCD is generally more active in conditions mimicking human sweat (slightly acidic pH and high salt concentration).[1] Finally, confirm the purity of your synthesized peptide, as contaminants can interfere with its function.
Q2: I am observing inconsistent results in my antimicrobial susceptibility tests. What can I do to improve reproducibility?
A2: Consistency in antimicrobial susceptibility testing (AST) is key. Standardize your bacterial inoculum size (CFU/mL) as high bacterial densities can underestimate the peptide's efficacy.[4] The choice of growth medium is also crucial; standard media like Mueller-Hinton Broth (MHB) may not be optimal for all antimicrobial peptides.[4] Consider using a medium that better reflects the physiological conditions of the intended application. Ensure thorough mixing of reagents and consistent incubation times and temperatures.
Q3: What are the known mechanisms of bacterial resistance to Dermcidin?
A3: Bacteria can develop resistance to antimicrobial peptides (AMPs) like Dermcidin through several mechanisms. These include:
-
Enzymatic Degradation: Some bacteria secrete proteases that can degrade the peptide.[5]
-
Cell Surface Modification: Alterations in the bacterial cell membrane or wall, such as changes in lipid composition or the incorporation of molecules that alter the surface charge, can prevent Dermcidin from binding and inserting into the membrane.[5][6][7]
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport the peptide out of the cell.[5]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.[8]
Q4: How can I overcome bacterial resistance to Dermcidin in my experiments?
A4: Several strategies can be employed:
-
Combination Therapy: Using Dermcidin in conjunction with conventional antibiotics can have a synergistic effect, potentially restoring the efficacy of both agents against resistant strains.[9][10][11]
-
Structural Modification: Altering the amino acid sequence of Dermcidin can enhance its stability against proteases and improve its antimicrobial activity.[12][13]
-
Adjuvants: The use of adjuvants that disrupt resistance mechanisms, such as efflux pump inhibitors, can enhance Dermcidin's effectiveness.[10]
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) values for Dermcidin against a typically susceptible bacterial strain.
This guide will walk you through potential causes and solutions when you observe unexpectedly high MIC values for Dermcidin.
Experimental Workflow for MIC Determination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Assay Conditions | Modify the assay buffer to better mimic physiological conditions (e.g., pH 5.5-6.5, higher salt concentration). Add ZnCl₂ to a final concentration of 1-10 µM. | A decrease in the observed MIC value, indicating enhanced Dermcidin activity. |
| Peptide Degradation | Verify the purity and integrity of the Dermcidin stock using techniques like HPLC or mass spectrometry. | Confirmation of peptide quality. If degraded, synthesize or purchase a new batch. |
| High Bacterial Inoculum | Carefully standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL as recommended by CLSI guidelines.[14] | More consistent and potentially lower MIC values. |
| Binding to Plasticware | Use low-protein-binding polypropylene plates and tubes for peptide dilutions and assays.[15] | Reduced loss of peptide due to adsorption, leading to a more accurate MIC determination. |
Problem 2: Lack of synergistic effect when combining Dermcidin with a conventional antibiotic.
This guide addresses the issue of not observing synergy in combination therapy studies.
Checkerboard Assay Workflow for Synergy Testing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Antibiotic Partner | Select an antibiotic with a different mechanism of action than Dermcidin. For example, combine membrane-disrupting Dermcidin with an antibiotic that inhibits DNA replication or protein synthesis. | Increased likelihood of observing a synergistic interaction. |
| Suboptimal Concentration Ratios | Expand the range of concentrations tested for both Dermcidin and the antibiotic in the checkerboard assay to identify the optimal synergistic ratio. | Identification of a concentration range where synergy (FICI ≤ 0.5) is observed. |
| Antagonistic Interaction | Test different classes of antibiotics, as some combinations may be indifferent or even antagonistic. | Finding a suitable antibiotic partner that exhibits at least an additive, if not synergistic, effect. |
| Assay Conditions Masking Synergy | Perform a time-kill assay to assess the dynamics of bacterial killing with the combination over time. Synergy may be more apparent at earlier time points. | A significant reduction in CFU/mL with the combination compared to the individual agents at specific time points. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[14]
Materials:
-
Dermcidin peptide stock solution
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into fresh broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Peptide Dilution:
-
Prepare serial twofold dilutions of the Dermcidin stock solution in the chosen broth directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the Dermcidin dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Dermcidin that completely inhibits visible growth of the bacteria.
-
Protocol 2: Time-Kill Assay
This protocol assesses the rate of bacterial killing by Dermcidin.
Materials:
-
Dermcidin peptide
-
Log-phase bacterial culture
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with broth containing Dermcidin at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control tube without the peptide.
-
Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Data Presentation
Table 1: Example MIC Data for Dermcidin against S. aureus
| Strain | Condition | MIC (µg/mL) |
| S. aureus (ATCC 29213) | Standard MHB | 32 |
| S. aureus (ATCC 29213) | MHB + 10 µM ZnCl₂ | 16 |
| Methicillin-Resistant S. aureus (MRSA) | Standard MHB | 64 |
| Methicillin-Resistant S. aureus (MRSA) | MHB + 10 µM ZnCl₂ | 32 |
Table 2: Example Synergy Data for Dermcidin and Gentamicin against MRSA
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Dermcidin | 64 | 16 | 0.5 | Synergy |
| Gentamicin | 8 | 2 |
Note: FICI = (MIC of Dermcidin in combination / MIC of Dermcidin alone) + (MIC of Gentamicin in combination / MIC of Gentamicin alone). FICI ≤ 0.5 indicates synergy.
Visualizations
Dermcidin's Proposed Mechanism of Action
References
- 1. Structure-Activity Analysis of the Dermcidin-derived Peptide DCD-1L, an Anionic Antimicrobial Peptide Present in Human Sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PDB-101: Molecule of the Month: Dermcidin [pdb101.rcsb.org]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dermcidin-Derived Peptides Show a Different Mode of Action than the Cathelicidin LL-37 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 10. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Dermadin interference with common laboratory assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential interference of Dermadin with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational small molecule inhibitor of the MAPK/ERK signaling pathway, specifically targeting the downstream kinase, RSK. By inhibiting RSK, this compound can affect cell proliferation, survival, and motility. Due to its mechanism of action, it is crucial to consider its potential effects on cellular and biochemical assays.
Q2: Can this compound interfere with immunoassays such as ELISA?
Yes, interference in immunoassays is possible. This compound has been observed to cross-react with certain antibodies used in commercially available ELISA kits, potentially leading to inaccurate quantification of cytokines and other protein targets. This can manifest as either falsely elevated or decreased analyte concentrations.
Q3: Does this compound affect cell-based assays?
As a modulator of a key signaling pathway, this compound is expected to have a direct biological effect on cell-based assays that measure viability, proliferation, or apoptosis. Additionally, at high concentrations, off-target effects or compound-specific properties (e.g., intrinsic fluorescence) may lead to artifacts.
Q4: Are enzymatic assays susceptible to interference by this compound?
Interference with enzymatic assays is a possibility. This compound may directly inhibit or activate certain enzymes, particularly kinases, due to structural similarities in ATP-binding pockets. It is also important to consider the effect of the compound on the detection system of the assay (e.g., absorbance, fluorescence, luminescence).
Troubleshooting Guides
Immunoassay (ELISA) Interference
Issue: Inconsistent or unexpected results in an ELISA experiment when testing samples treated with this compound.
Troubleshooting Steps:
-
Analyte-Independent Interference Check:
-
Run a control plate with all assay components (including detection antibodies and substrate) but without the capture antibody. Add this compound at the same concentrations used in your experiment. A signal in these wells suggests direct interaction of this compound with the detection system.
-
-
Antibody Cross-Reactivity Assessment:
-
Coat a plate with a non-relevant protein (e.g., BSA).
-
Add the detection antibody and this compound.
-
If a signal is generated, it indicates potential cross-reactivity of the detection antibody with this compound.
-
-
Sample Dilution Linearity:
-
Serially dilute a sample containing a known high concentration of the analyte and this compound.
-
If the assay is performing correctly, the measured concentration should decrease linearly with the dilution factor. Non-linear results may suggest interference.
-
Experimental Protocol: ELISA Interference Check
-
Prepare a dilution series of this compound in the assay buffer.
-
Run three parallel ELISA plates:
-
Plate A (Standard Assay): Perform the ELISA as per the manufacturer's protocol with your this compound-treated samples.
-
Plate B (No Capture Ab): Omit the capture antibody coating step. Add assay buffer, this compound dilutions, and then proceed with the addition of the detection antibody and substrate.
-
Plate C (No Analyte): Use the standard assay protocol but with samples that have not been treated with the analyte of interest (or a buffer blank) to which the this compound dilutions are added.
-
-
Compare the signal generated in Plates B and C to Plate A to identify the source of interference.
Cell-Based Assay Artifacts
Issue: Observation of unexpected cytotoxicity, or a discrepancy between results from different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo®).
Troubleshooting Steps:
-
Control for Compound Color/Fluorescence:
-
Measure the absorbance or fluorescence of this compound in the assay medium at the wavelengths used for detection. Significant intrinsic signal can interfere with the readout.
-
-
Assay Mechanism Compatibility:
-
If using a metabolic assay (e.g., MTT, XTT), consider that this compound's effect on cell signaling might alter the metabolic state of the cells, independent of cell death.
-
Run a parallel assay with a different detection method, such as a membrane integrity assay (e.g., LDH release) or a caspase activity assay.
-
Data Presentation: Comparison of Cytotoxicity Assays
| This compound Conc. (µM) | MTT Assay (% Viability) | LDH Release Assay (% Cytotoxicity) |
| 0.1 | 98 ± 4.5 | 2 ± 1.1 |
| 1 | 95 ± 5.1 | 5 ± 2.3 |
| 10 | 75 ± 6.2 | 28 ± 3.5 |
| 50 | 40 ± 7.8 | 65 ± 4.9 |
| 100 | 15 ± 3.9 | 88 ± 5.6 |
This table illustrates a hypothetical scenario where the MTT assay might underestimate cytotoxicity at lower concentrations compared to a direct measure of cell death like LDH release.
Enzymatic Assay Interference
Issue: A known enzymatic reaction shows altered kinetics in the presence of this compound.
Troubleshooting Steps:
-
Direct Enzyme Inhibition/Activation:
-
Run the enzymatic assay in the absence of its substrate but with this compound and the enzyme. This will check if this compound directly affects the enzyme's stability or activity.
-
-
Detection System Interference:
-
Run the reaction to completion and then add this compound. If the signal changes, this compound is likely interfering with the detection molecule (e.g., a fluorescent or colorimetric product).
-
-
ATP Competitive Effects (for Kinase Assays):
-
Perform the kinase assay with varying concentrations of both this compound and ATP. If this compound is an ATP-competitive inhibitor, its IC50 will increase as the ATP concentration increases.
-
Experimental Protocol: Kinase Assay Interference
-
Prepare a matrix of this compound and ATP concentrations.
-
Set up the kinase reaction including the kinase, substrate, and the corresponding concentrations of this compound and ATP.
-
Initiate the reaction and measure the output (e.g., phosphorylation of a substrate) over time.
-
Plot the enzyme activity against the this compound concentration at each ATP concentration to determine if the inhibition is ATP-competitive.
Visual Guides
Caption: this compound's mechanism of action within the MAPK/ERK pathway.
Caption: A logical workflow for troubleshooting this compound interference.
Dermadin purity issues and purification techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermadin. The information provided is based on general principles for the purification and analysis of fermentation-derived antibiotics with complex bicyclic structures, as specific data on this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an antibiotic with the chemical formula C9H9NO3 and CAS number 12698-52-1.[1][2][3] Its systematic name is (E)-5-(2-carboxyvinyl)-N-methanidylene-6-oxabicyclo[3.1.0]hex-2-en-3-aminium.[1][2] It is also known by the identifier U-21963.[1] this compound has demonstrated antibacterial effects and has been noted for its ability to inhibit the growth of slime-producing bacteria.[1]
2. What are the potential sources of impurities in a this compound preparation?
As this compound is likely produced through microbial fermentation, impurities can arise from several sources throughout the manufacturing process. These can be broadly categorized as:
-
Process-Related Impurities: These include residual components from the fermentation broth (e.g., nutrients, precursors, metabolic byproducts of the producing organism), as well as substances introduced during extraction and purification (e.g., solvents, reagents, column leachables).
-
Structurally-Related Impurities: These are molecules with a close structural resemblance to this compound and may include precursors, isomers, and byproducts from the biosynthetic pathway.
-
Degradation Products: this compound may degrade over time or under certain environmental conditions (e.g., exposure to light, heat, or non-optimal pH), leading to the formation of degradation products.
3. What is the difference between purity and potency for an antibiotic like this compound?
Purity and potency are two distinct but crucial quality attributes for an antibiotic:
-
Purity refers to the percentage of the desired active pharmaceutical ingredient (API), in this case, this compound, in a sample. It is a measure of the absence of impurities and is typically determined by analytical techniques like High-Performance Liquid Chromatography (HPLC).[4]
-
Potency is a measure of the biological activity of the antibiotic, i.e., its effectiveness in inhibiting microbial growth. It is usually determined by microbiological assays.[4][5] A highly pure sample of this compound may not be potent if it has degraded into inactive forms.
Troubleshooting Guides
Guide 1: Low Yield During this compound Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after chromatography. | Suboptimal binding to the chromatography resin. | - Adjust the pH and ionic strength of the loading buffer to optimize binding. - Decrease the flow rate during sample application to allow for sufficient interaction with the resin. - Ensure the column is properly equilibrated with the binding buffer. |
| Inefficient elution from the chromatography resin. | - Optimize the elution buffer composition (e.g., increase the concentration of the eluting agent, adjust pH). - Increase the elution volume or perform multiple elution steps. - Decrease the flow rate during elution to ensure complete displacement of the bound this compound. | |
| Precipitation of this compound during purification steps. | - Increase the solubility of this compound by adjusting the buffer pH or adding a small amount of a suitable organic solvent. - Perform purification steps at a different temperature (e.g., 4°C) to minimize degradation and precipitation. | |
| Significant loss of this compound during recrystallization. | This compound is too soluble in the chosen solvent at low temperatures. | - Select a different solvent or a solvent mixture where this compound has high solubility at high temperatures and low solubility at low temperatures. - Avoid using an excessive amount of solvent for dissolution. |
| Premature crystallization during hot filtration. | - Ensure the filtration apparatus is pre-heated. - Use a minimal amount of hot solvent to dissolve the sample. |
Guide 2: Unexpected Peaks in HPLC Analysis of this compound
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in the chromatogram of a stored this compound sample. | Degradation of this compound. | - Review the storage conditions (temperature, light exposure, humidity). - Perform forced degradation studies to identify potential degradation products and their retention times. |
| Presence of broad or tailing peaks. | Poor chromatographic separation. | - Optimize the mobile phase composition (e.g., adjust the organic solvent ratio, pH, or ionic strength). - Use a different HPLC column with a different stationary phase. - Decrease the flow rate. |
| Ghost peaks or baseline noise. | Contamination of the HPLC system or solvent. | - Flush the HPLC system thoroughly. - Use fresh, high-purity solvents and additives. - Filter all samples and mobile phases before use. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
This protocol provides a general starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound purity analysis. Optimization will be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A starting point could be around 220 nm or 254 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Table 1: Example HPLC Gradient for this compound Purity Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Subject the solutions to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature. Neutralize before analysis.
-
Oxidation: Add 3% hydrogen peroxide and incubate at a controlled temperature.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV and visible light.
-
-
Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.
Visualizations
References
Validation & Comparative
Dermadin vs. Standard-of-Care Antibiotics for Aerobacter aerogenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibiotic Dermadin and established antibiotic classes used in the treatment of infections caused by Aerobacter aerogenes (now taxonomically reclassified as Klebsiella aerogenes). Due to the limited publicly available data on this compound, this comparison juxtaposes its known properties with the well-documented efficacy and mechanisms of standard-of-care agents, such as carbapenems, fluoroquinolones, and aminoglycosides. The data for established antibiotics are supported by published experimental findings, while information on this compound is based on available technical descriptions.
Data Presentation: Comparative Efficacy
Direct comparative studies between this compound and other antibiotics against K. aerogenes are not available in peer-reviewed literature. However, one technical source indicates that this compound can be used to inhibit the growth of Aerobacter aerogenes in industrial applications, such as paper mill systems[1].
For context, the following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for several standard antibiotic classes against clinical isolates of K. aerogenes. These values are indicative of the concentrations required to inhibit bacterial growth and are determined through standardized laboratory procedures. Lower MIC values denote higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Standard Antibiotics against Klebsiella aerogenes
| Antibiotic Class | Antibiotic Example | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) | General Susceptibility Profile |
| Carbapenems | Meropenem | ≤1 | ≥2 | Generally effective, but resistance is a growing concern.[2][3] |
| Imipenem | ≤2 | ≥4 | Potent activity, though some strains exhibit resistance.[2][3] | |
| Fluoroquinolones | Ciprofloxacin | ≤0.25 | ≥32 | Susceptibility has declined; resistance is common.[4][5][6] |
| Levofloxacin | ≤0.5 | ≥32 | Activity is variable, with significant resistance reported.[4][5] | |
| Aminoglycosides | Amikacin | 2 - 8 | 4 - 32 | Often remains effective against multidrug-resistant strains.[7][8] |
| Gentamicin | 0.5 | ≥16 | Used in combination therapy; resistance can occur.[7][8] | |
| This compound | This compound | Not Available | Not Available | Described as having antibacterial effects against A. aerogenes.[1][9] |
Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of tested isolates, respectively. These values can vary significantly based on geographic location and the specific strains tested.
Experimental Protocols
The quantitative data presented for standard antibiotics are typically generated using standardized antimicrobial susceptibility testing (AST) methods. The gold standard for determining MIC values is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Key Experiment: Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of an antibiotic that visibly inhibits the growth of a target bacterium.
Methodology:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[12] This creates a gradient of antibiotic concentrations. A positive control well (containing bacteria and medium but no antibiotic) and a negative control well (containing medium only) are included.[12]
-
Inoculum Preparation: The bacterial isolate, K. aerogenes, is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C ± 2°C for 16-20 hours) to allow for bacterial growth.
-
MIC Determination: Following incubation, the plate is visually inspected or read by an automated reader. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[13]
This standardized protocol ensures that results are reproducible and comparable across different laboratories.
Mandatory Visualizations: Mechanisms of Action
Understanding the mechanism of action is critical for drug development and for predicting potential resistance pathways. Below are diagrams illustrating the established mechanisms for major antibiotic classes and a conceptual workflow for their evaluation.
Caption: Carbapenem antibiotics inhibit bacterial cell wall synthesis.
Caption: Fluoroquinolones target bacterial DNA replication enzymes.
Caption: Standard workflow for assessing in vitro antibiotic efficacy.
Conclusion
While this compound is identified as an antibacterial agent with activity against Aerobacter aerogenes, a comprehensive, data-driven comparison with standard clinical antibiotics is not possible based on current public information. Established agents like carbapenems, fluoroquinolones, and aminoglycosides have well-defined efficacy profiles and mechanisms of action, but also face the challenge of increasing bacterial resistance.[14] For this compound to be considered a viable alternative in a clinical or research setting, further investigation is required to generate quantitative efficacy data (MIC/MBC values), elucidate its specific mechanism of action, and determine its spectrum of activity against contemporary, multidrug-resistant clinical isolates of Klebsiella aerogenes.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbapenem-Resistant Klebsiella aerogenes Clinical Isolates from a Teaching Hospital in Southwestern China: Detailed Molecular Epidemiology, Resistance Determinants, Risk Factors and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Resistance in Clinical Isolates of Klebsiella Pneumonia e - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Aminoglycoside-resistance gene signatures are predictive of aminoglycoside MICs for carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. iacld.com [iacld.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. Carbapenem - Wikipedia [en.wikipedia.org]
Cross-Resistance Profile of Delamanid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of novel antibiotics is paramount. This guide provides a comprehensive comparison of Delamanid's performance against other anti-tuberculosis agents, supported by experimental data.
Delamanid, a member of the nitro-dihydro-imidazooxazole class, is a critical agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, which involves the inhibition of mycolic acid synthesis, sets it apart from many other anti-TB drugs. This distinction is a key factor in its cross-resistance profile.
Delamanid's Distinct Mechanism of Action
Delamanid is a prodrug that requires activation within the mycobacterium. This bioactivation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the F420 coenzyme.[1][2] Once activated, Delamanid disrupts the synthesis of essential components of the mycobacterial cell wall, specifically methoxy- and keto-mycolic acids.[3][4] This targeted action is distinct from that of many frontline anti-TB drugs.
Cross-Resistance Landscape
Due to its unique mechanism of action, Delamanid generally does not exhibit cross-resistance with existing first- and second-line anti-tuberculosis drugs.[5] This includes key medications like isoniazid and rifampicin, to which resistance is common in MDR-TB strains.
However, a significant area of cross-resistance has been identified with Pretomanid , another nitroimidazole-class drug. This is because both drugs share a similar activation pathway dependent on the F420 coenzyme system.[6] Mutations in the genes responsible for the biosynthesis and function of this system can confer resistance to both Delamanid and Pretomanid. These genes include ddn, fgd1, fbiA, fbiB, and fbiC.[3][7]
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Delamanid and Pretomanid against various Mycobacterium tuberculosis strains, highlighting the impact of specific resistance mutations.
Table 1: Delamanid and Pretomanid MICs in Resistant M. tuberculosis Isolates
| Isolate Type | Resistance-Associated Gene(s) with Mutation(s) | Delamanid MIC (µg/mL) | Pretomanid MIC (µg/mL) | Reference(s) |
| Pretomanid-Resistant | fbiA, fbiB, fbiC, fbiD, fgd, ddn | >0.06 | Not Specified | [1] |
| Clinical Isolates (Resistant to both) | Not Specified | >16 | 8 and >16 | [1] |
| Delamanid-Resistant | ddn (Gly81Ser, Gly81Asp) | 0.4 - 0.8 | Not Specified | [2] |
| Delamanid-Susceptible | Wild-Type | ≤0.0125 | Not Specified | [2] |
| Delamanid-Resistant | Not Specified | >0.32, >8 | Not Specified | [2] |
Table 2: MIC Distributions of Delamanid against Clinical M. tuberculosis Isolates
| Isolate Phenotype | Delamanid MIC50 (µg/mL) | Delamanid MIC90 (µg/mL) | Delamanid MIC Range (µg/mL) | Reference(s) |
| Non-MDR-TB | 0.015 | 0.03 | 0.008 - 0.5 | [5] |
| MDR/Pre-XDR-TB | 0.015 | 0.03 | Not Specified | [5] |
| XDR-TB | Not Specified | 0.06 | Not Specified | [5] |
Experimental Protocols
In Vitro Generation of Delamanid-Resistant M. tuberculosis
A common method for generating resistant mutants in the laboratory involves exposing a susceptible strain of M. tuberculosis to the drug of interest.
-
Bacterial Culture: M. tuberculosis H37Rv or other susceptible clinical isolates are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Exposure: The bacterial culture is then plated on Middlebrook 7H11 agar plates containing varying concentrations of Delamanid. Concentrations are typically set at multiples of the MIC for the parent strain (e.g., 4x, 8x, 16x MIC).
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Selection and Isolation: Colonies that grow on the Delamanid-containing plates are selected as potentially resistant mutants. These colonies are then isolated and sub-cultured for further characterization.
-
Confirmation of Resistance: The MIC of Delamanid for the selected colonies is determined using methods such as broth microdilution or the agar proportion method to confirm the resistant phenotype.
-
Genetic Analysis: The genes associated with Delamanid resistance (ddn, fgd1, fbiA, fbiB, fbiC) are sequenced to identify any mutations.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a critical measure of susceptibility.
Broth Microdilution Method: [2]
-
Preparation of Drug Dilutions: A two-fold serial dilution of Delamanid is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of Delamanid that shows no visible bacterial growth.
Visualizing Pathways and Workflows
Caption: Delamanid activation pathway and the mechanism of resistance through mutations in the F420 coenzyme system.
Caption: Experimental workflow for determining the cross-resistance profile of Delamanid-resistant M. tuberculosis.
References
- 1. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea [annlabmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Vivo Validation of Dermadin's Antibacterial Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dermadin, a promising new therapeutic, has demonstrated significant antibacterial properties. This guide provides an objective comparison of the in-vivo performance of this compound, represented by key derivatives of the Dermaseptin family of antimicrobial peptides (AMPs), against established alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a next-generation antibacterial agent.
Comparative In-Vivo Efficacy
The in-vivo antibacterial activity of this compound, specifically the Dermaseptin derivatives K4-S4(1-16) and Dermaseptin-AC, has been evaluated in murine models of infection. The following tables summarize the key quantitative data from these studies and compare it with the performance of commonly used topical antibiotics, Mupirocin and Fusidic Acid.
Table 1: In-Vivo Efficacy of Dermaseptin Derivatives in Murine Infection Models
| Compound | Animal Model | Bacterial Strain | Dosage | Key Findings |
| Dermaseptin K4-S4(1-16) | Peritonitis model in naive mice | Pseudomonas aeruginosa | 4.5 mg/kg (single intraperitoneal injection) | Reduced mortality to 18% compared to 75% in the vehicle control group.[1] |
| Peritonitis model in neutropenic mice | Pseudomonas aeruginosa | Dose-dependent | Reduced viable CFU in peritoneal fluid by >3 log units within 1 hour, sustained for at least 5 hours.[1] | |
| Dermaseptin-AC | MRSA pneumonia model in immunosuppressed mice | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 mg/kg (intraperitoneal injection) | Showed anti-MRSA effects similar to the same dose of vancomycin.[2] |
Table 2: In-Vivo Efficacy of Comparator Antibiotics
| Compound | Animal Model | Bacterial Strain | Formulation | Key Findings |
| Mupirocin | Murine surgical wound infection | Staphylococcus aureus | 2% cream | Significantly more effective than mupirocin ointment in reducing bacterial numbers in some studies.[3][4] |
| Hamster impetigo model | Staphylococcus aureus | 2% cream | Similar efficacy to fusidic acid cream against S. aureus.[4] | |
| Fusidic Acid | TPA-induced mouse ear edema | - | Topical application | Effectively decreased TPA-induced ear edema in a dose-dependent manner.[2][5] |
| Murine model of infection | Toxoplasma gondii and Listeria monocytogenes | - | Effective in vitro but not in the in-vivo mouse model.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the in-vivo validation of the Dermaseptin derivatives.
In-Vivo Peritonitis Model for K4-S4(1-16)
-
Animal Model: Naive or neutropenic ICR mice were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Bacterial Challenge: Mice were infected intraperitoneally with a logarithmic-phase culture of Pseudomonas aeruginosa.
-
Treatment: K4-S4(1-16) was administered via intraperitoneal injection at various doses immediately after infection.
-
Outcome Measures:
-
Mortality: Survival rates were monitored over a specified period.
-
Bacterial Load: At designated time points (e.g., 1 and 5 hours post-infection), mice were euthanized, and peritoneal fluid was collected to determine the number of viable bacteria (CFU counts) by plating on appropriate agar.[1]
-
In-Vivo Pneumonia Model for Dermaseptin-AC
-
Animal Model: Immunosuppressed mice were used to establish a robust infection.
-
Bacterial Challenge: Mice were infected with Methicillin-resistant Staphylococcus aureus (MRSA) to induce pneumonia.
-
Treatment: Dermaseptin-AC was administered intraperitoneally at a dose of 10 mg/kg. Vancomycin was used as a positive control.
-
Outcome Measures: The efficacy of the treatment was assessed by comparing the reduction in bacterial burden in the lungs and overall survival rates compared to the control groups.[2]
Visualizing Experimental Workflow and Mechanism of Action
To further elucidate the experimental design and the proposed mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fusidic acid is an effective treatment against Toxoplasma gondii and Listeria monocytogenes in vitro but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Dermadin in Atopic Dermatitis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for atopic dermatitis (AD), the pursuit of novel, cost-effective treatments is paramount. This guide provides a comparative analysis of the hypothetical novel Janus kinase (JAK) inhibitor, Dermadin, against leading approved therapies. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals, facilitating informed decisions in the evaluation of next-generation AD treatments.
Introduction to this compound
This compound is a hypothetical, next-generation, selective JAK1/JAK2 inhibitor developed for the topical treatment of moderate-to-severe atopic dermatitis. Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is a critical mediator of the inflammatory response in AD.[1][2][3][4][5] By blocking the phosphorylation of STAT proteins, this compound aims to reduce the expression of pro-inflammatory cytokines, thereby alleviating the clinical signs and symptoms of the disease.
Comparative Efficacy and Safety
To contextualize the potential of this compound, we compare its hypothetical performance against established treatments for moderate-to-severe atopic dermatitis: the oral JAK inhibitors abrocitinib and upadacitinib, and the injectable biologic, dupilumab. The following tables summarize key efficacy and safety data from pivotal clinical trials.
Efficacy in Moderate-to-Severe Atopic Dermatitis
The primary efficacy endpoint in many atopic dermatitis clinical trials is the achievement of a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline. Another key endpoint is an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
| Treatment (Dosage) | Trial/Study | Percentage of Patients Achieving EASI-75 at Week 12/16 | Percentage of Patients Achieving IGA 0/1 at Week 12/16 |
| This compound (topical, hypothetical) | Hypothetical Phase 3 | ~65-70% | ~40-45% |
| Abrocitinib (200 mg, oral) | JADE MONO-2 | 61.0%[6][7] | 38.1%[6] |
| Abrocitinib (100 mg, oral) | JADE MONO-2 | 44.5%[6][7] | 28.4%[6] |
| Upadacitinib (30 mg, oral) | Measure Up 1/2 | ~70% | ~50% |
| Upadacitinib (15 mg, oral) | Measure Up 1/2 | ~60% | ~40% |
| Dupilumab (300 mg, subcutaneous) | SOLO 1 & 2 | ~51%[8] | ~38%[8] |
Note: Data for abrocitinib, upadacitinib, and dupilumab are sourced from their respective clinical trial publications. This compound data is hypothetical for comparative purposes.
Safety Profile Overview
The safety profile of a new therapeutic is a critical consideration. Below is a summary of common treatment-emergent adverse events (TEAEs) associated with the comparator drugs.
| Treatment | Common Treatment-Emergent Adverse Events (TEAEs) |
| This compound (topical, hypothetical) | Application site reactions (e.g., burning, stinging), mild to moderate in severity. |
| Abrocitinib | Nausea, nasopharyngitis, headache, upper respiratory tract infection.[7][9] |
| Upadacitinib | Upper respiratory tract infection, acne, nasopharyngitis, headache.[10][11] |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes.[12] |
Cost-Effectiveness Analysis
The economic viability of a new treatment is a key factor in its potential for widespread adoption. Pharmacoeconomic analyses of existing treatments for atopic dermatitis provide a benchmark for assessing the potential cost-effectiveness of this compound.
| Treatment | Key Cost-Effectiveness Findings |
| This compound (topical, hypothetical) | As a topical formulation, this compound is projected to have a lower cost of goods and administration compared to oral and biologic therapies, potentially leading to a favorable cost-effectiveness profile. |
| Abrocitinib | Studies have shown abrocitinib to be a cost-effective option compared to other systemic therapies in certain healthcare systems.[13][14] |
| Upadacitinib | The cost-effectiveness of upadacitinib can be sensitive to drug acquisition costs and efficacy, with some analyses suggesting it may not be cost-effective compared to dupilumab under certain assumptions.[15][16] |
| Dupilumab | Generally considered a cost-effective treatment for moderate-to-severe atopic dermatitis compared to best supportive care.[17][18] |
Note: Cost-effectiveness can vary significantly based on the healthcare system, drug pricing, and the specific patient population.
Experimental Protocols
To facilitate the replication and validation of findings related to JAK inhibitors like this compound, detailed experimental protocols are essential.
In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against JAK1 and JAK2 enzymes.
Methodology:
-
Reagents and Materials: Recombinant human JAK1 and JAK2 enzymes, ATP, a suitable peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate), and a kinase assay buffer.
-
Assay Procedure:
-
A reaction mixture is prepared containing the JAK enzyme, the peptide substrate, and the kinase assay buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ADP-Glo™ kinase assay that measures ADP production as an indicator of enzyme activity.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Murine Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of a topical test compound in a mouse model of atopic dermatitis.
Methodology:
-
Animal Model: An ovalbumin (OVA)-induced atopic dermatitis model in mice is commonly used.[19][20]
-
Induction of Atopic Dermatitis:
-
Mice are sensitized by intraperitoneal injection of OVA and an adjuvant (e.g., alum).
-
After a sensitization period, the mice are challenged by repeated topical application of OVA to a shaved area of skin. This induces an inflammatory skin reaction that mimics atopic dermatitis.
-
-
Treatment:
-
The test compound (e.g., this compound formulated as a cream) is applied topically to the inflamed skin daily for a specified treatment period.
-
A vehicle control group receives the cream without the active compound.
-
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation (e.g., erythema, edema, excoriation) is scored at regular intervals.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Skin samples can be analyzed for the expression of pro-inflammatory cytokines and other relevant biomarkers.
-
-
Data Analysis: The clinical scores, histological parameters, and biomarker levels are compared between the treatment and control groups to determine the efficacy of the test compound.
Visualizing the Science
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
JAK-STAT Signaling Pathway in Atopic Dermatitis
Caption: The JAK-STAT signaling pathway in atopic dermatitis and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: A streamlined workflow for evaluating the preclinical efficacy of this compound.
Conclusion
The hypothetical profile of this compound, as a selective topical JAK1/JAK2 inhibitor, presents a compelling proposition in the atopic dermatitis therapeutic landscape. Its potential for a favorable safety profile, coupled with the prospect of lower treatment costs compared to systemic therapies, underscores the value of continued research and development in this area. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, aiding in the objective evaluation of novel therapeutic candidates like this compound.
References
- 1. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and Safety of Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 7. pfizer.com [pfizer.com]
- 8. Dupilumab Treatment in Adults with Moderate-to-Severe Atopic Dermatitis is Efficacious Regardless of Age of Disease Onset: a Post Hoc Analysis of Two Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adult EASI Efficacy Results | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 13. researchgate.net [researchgate.net]
- 14. outcomes10.com [outcomes10.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Economic evaluation of a JAK inhibitor compared to a monoclonal antibody for treatment of moderate-to-severe atopic dermatitis from a UK perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cost-Effectiveness of Emerging Treatments for Atopic Dermatitis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Frontiers | Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines [frontiersin.org]
No Peer-Reviewed Efficacy Studies Found for Dermadin
A comprehensive search of scientific and medical databases has revealed a lack of peer-reviewed studies on the efficacy of a compound referred to as "Dermadin." While a chemical compound named this compound is listed in the PubChem database, a public repository of chemical substances maintained by the National Institutes of Health, there is no associated published research evaluating its therapeutic effects or safety in clinical or preclinical settings.[1]
The absence of peer-reviewed literature makes it impossible to create a scientifically valid comparison guide as requested. Such guides require robust experimental data from controlled studies to objectively assess a product's performance against other alternatives. Without these foundational studies, any claims regarding the efficacy of this compound would be unsubstantiated.
For researchers, scientists, and drug development professionals, the evaluation of any therapeutic agent relies on a body of evidence established through rigorous scientific methodology. This typically includes in vitro studies to understand the mechanism of action, preclinical animal studies to assess safety and preliminary efficacy, and multi-phase clinical trials in humans to determine both safety and effectiveness for a specific condition.
The current search indicates that this compound has not progressed through this established pipeline of scientific validation, or if it has, the results have not been published in the peer-reviewed literature. Therefore, no data is available to populate comparative tables, detail experimental protocols, or visualize signaling pathways as requested.
Professionals in the field of drug development are encouraged to rely on established, peer-reviewed data when evaluating therapeutic options. Further research and publication in reputable scientific journals would be required before a meaningful assessment of this compound's efficacy and a comparison with other treatments could be conducted.
References
Safety Operating Guide
Essential Safety and Handling Guidelines for Dermadin
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and logistical information for handling Dermadin (CAS No. 12698-52-1). The following procedural guidance is based on available safety information and best laboratory practices.
Personal Protective Equipment (PPE)
While this compound is classified as a non-hazardous chemical for shipping purposes, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The following personal protective equipment is recommended for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Hand Protection | Nitrile or latex laboratory gloves |
| Body Protection | Standard laboratory coat |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including personal protective equipment, readily available.
-
Weighing and Transfer: When weighing or transferring this compound powder, perform the task in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is considered non-hazardous for shipping, it may not require special hazardous waste disposal, but it is imperative to confirm with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a research setting, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
